molecular formula C4H8N4 B020389 1H-Tetrazole,1-(1-methylethyl)-(9CI) CAS No. 100114-32-7

1H-Tetrazole,1-(1-methylethyl)-(9CI)

Cat. No. B020389
M. Wt: 112.13 g/mol
InChI Key: GTWDTTSNSJEVDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

A common pathway for synthesizing 1H-tetrazoles involves the reaction of sodium azide with nitriles, which can proceed in water with zinc salts acting as catalysts. This method has proven to be versatile, applicable to a wide array of substrates including aromatic and alkyl nitriles, and yields 1H-tetrazoles efficiently (Demko & Sharpless, 2001).

Molecular Structure Analysis

The molecular structure of 1H-tetrazole derivatives has been extensively studied, revealing that the tetrazole ring exhibits aromatic characteristics. This is evident in 5-methyl-1H-tetrazole, a closely related compound, where X-ray crystallography showed the ring structure to be aromatic, with shorter than expected C-C bond lengths indicating electron delocalization (Ohno et al., 1999).

Chemical Reactions and Properties

1H-tetrazoles engage in a variety of chemical reactions, reflecting their reactive nature and the influence of their nitrogen-rich structure. For instance, the synthesis and reactivity of nitrogen-rich salts of 1H-tetrazoles have been demonstrated to offer potential as energetic materials due to their high thermal stability and significant detonation properties (Fischer et al., 2013).

Physical Properties Analysis

The physical properties of 1H-tetrazoles, such as solubility and thermal behavior, are closely tied to their molecular structures. For example, the synthesis of 1-(nitratomethyl)-5H-tetrazole showed it to possess high sensitivity and improved oxygen balance, attributes that are significant for applications requiring high detonation parameters. This compound was thoroughly characterized using various techniques including X-ray diffraction, highlighting the impact of molecular structure on physical properties (Kofen et al., 2022).

Scientific Research Applications

Pharmacophore in Medicinal Chemistry

Tetrazole derivatives exhibit a wide range of biological properties, making them significant in medicinal chemistry. As bioisosteres for the carboxylic acid group, tetrazoles can enhance the lipophilicity and bioavailability of pharmaceutical compounds while reducing side effects. They have been applied in treating diseases due to their antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. This pharmacophore has been crucial in developing new drugs with better pharmacokinetic profiles and metabolic stability (Patowary, Deka, & Bharali, 2021).

Organophosphorus Azoles Chemistry

Research on organophosphorus azoles, including tetrazoles, has provided valuable insights into the stereochemical structure of these compounds. Utilizing techniques like multinuclear 1H, 13C, 31P NMR spectroscopy, and quantum chemistry, studies have explored the coordination of phosphorus atoms in various azole derivatives. These insights are pivotal for understanding the chemical behavior and potential applications of tetrazole-containing compounds (Larina, 2023).

Antiviral Agents

The tetrazole moiety, recognized for its versatility, has been extensively utilized in designing synthetic compounds with promising antiviral activity. Such research efforts are critical in the ongoing quest for effective treatments against various viral infections, including influenza, HIV, and HCV. Tetrazole-based molecules have emerged as significant endeavors in developing potential antiviral agents, showcasing the scaffold's utility in medicinal chemistry (Yogesh & Srivastava, 2021).

Antibacterial Activity

Tetrazoles have been recognized for their considerable antibacterial properties, with hybridization techniques enhancing their efficacy against both drug-sensitive and resistant pathogens. This approach has yielded marketed antibacterial agents, such as Tedizolid, demonstrating tetrazole scaffolds' potential in developing new antibacterial compounds. The exploration of tetrazole hybrids signifies a promising strategy in addressing the challenge of bacterial resistance (Gao, Xiao, & Huang, 2019).

Safety And Hazards

Specific hazards arising from 1H-Tetrazole,1-(1-methylethyl)-(9CI) are not available . It is advised to handle this compound with care, as with all chemicals .

properties

IUPAC Name

1-propan-2-yltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-4(2)8-3-5-6-7-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWDTTSNSJEVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Tetrazole,1-(1-methylethyl)-(9CI)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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